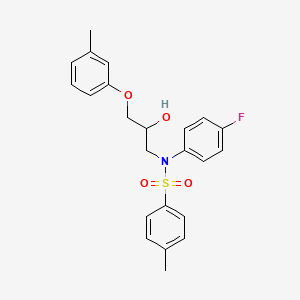

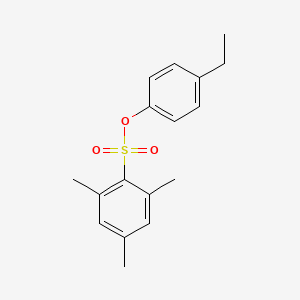

3,4-dichloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multi-step chemical reactions that yield a series of novel derivatives with potential antitumor activities. For example, a series of novel benzenesulfonamides incorporating triazine moieties has been synthesized by reacting 4-isocyanato-benzenesulfonamide with various nucleophiles, demonstrating the versatility of sulfonamide chemistry in generating compounds with targeted biological activities (Lolak et al., 2019).

Molecular Structure Analysis

Structural analysis of sulfonamide compounds is crucial in understanding their chemical and biological behaviors. Studies have shown that these compounds can crystallize into noncentrosymmetric structures, providing insight into their potential applications in non-linear optics and other fields (Anwar et al., 2000).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, leading to a wide range of derivatives with distinct properties. These reactions include nucleophilic substitution and addition, showcasing the chemical versatility of sulfonamides for different applications, including their use in designing potent inhibitors for enzymes like carbonic anhydrase (Lolak et al., 2019).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are critical for their practical applications. For instance, the synthesis and crystal structure analysis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveal how intermolecular interactions and crystal packing influence the compound's physical stability and solubility (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as reactivity, stability, and binding affinity to biological molecules, are essential for their application in various fields. Research into the synthesis, structure, and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives highlights the importance of understanding these properties for the development of new materials and pharmaceuticals (Branowska et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

- A novel series of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides was synthesized, showing significant cytotoxic activity and selectivity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. QSAR studies facilitated the creation of predictive models for cytotoxic activity, and molecular docking studies evaluated the binding mode within the MDM2 protein active site (Łukasz Tomorowicz et al., 2020).

Inhibition of Carbonic Anhydrase IX

- Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were found to be potent inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated isoform, with sub-nanomolar inhibitory concentrations. This discovery highlights their potential as anticancer agents (Nabih Lolak et al., 2019).

Herbicide Metabolism and Selectivity

- The selectivity of chlorsulfuron, a herbicide, is attributed to the ability of tolerant plants like wheat, oats, and barley to metabolize the herbicide into an inactive form, contrasting with sensitive broadleaf plants' inability to do so. This metabolism involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety (P. Sweetser et al., 1982).

Anticancer Activity and Apoptosis Induction

- A series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives demonstrated cytotoxic activity toward various human cancer cell lines, with certain analogs significantly contributing to anticancer activity. Apoptotic-like changes and caspase activity induction were observed in treated cell lines, indicating potential as anticancer agents (B. Żołnowska et al., 2016).

Antibacterial and Antifungal Activity

- Synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties resulted in compounds with significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus, demonstrating their potential in developing new antimicrobial agents (S. Y. Hassan, 2013).

Eigenschaften

IUPAC Name |

3,4-dichloro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N4O2S/c1-9-2-5-13(19-18-9)16-6-7-17-22(20,21)10-3-4-11(14)12(15)8-10/h2-5,8,17H,6-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPRABOLTIBJNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)

![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)

![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)

![4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/no-structure.png)

![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)

![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)